Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate
Description
Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at the 2-position with a pyrazinyl group and at the 4-position with an ethyl carboxylate moiety. This structure combines aromatic nitrogen-containing rings (pyrazine and thiazole), which confer unique electronic and steric properties. Such compounds are typically synthesized via cyclocondensation reactions involving thioureas or thioamides with α-halo carbonyl derivatives like ethyl bromopyruvate . The pyrazinyl substituent may enhance π-π stacking interactions and modulate electronic properties, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 2-pyrazin-2-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-2-15-10(14)8-6-16-9(13-8)7-5-11-3-4-12-7/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYICFHCFSJGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate typically involves the condensation of 2-aminopyrazine with ethyl 2-bromo-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Amides and esters.
Scientific Research Applications
Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Pyrazinyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparison with Similar Compounds
Key Findings :
Anticancer Potential
- Ethyl 2-aminothiazole-4-carboxylates (5a, 5b): Exhibit IC₅₀ values of 0.72–1.55 μM against HCT-116 colorectal cancer cells, comparable to methotrexate (IC₅₀ = 0.7 μM) .
- Ethyl 2-(2-nitrobenzylidene)hydrazinyl-thiazole-4-carboxylate: Not directly tested for anticancer activity but shows structural features (small HOMO-LUMO gap) conducive to bioactivity .
Antioxidant and Antimicrobial Activity
- Ethyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl-thiazole-4-carboxylate (2g) : Demonstrates 84.46% free radical scavenging activity (FRSA) and 269.08 μg AAE/mg total antioxidant capacity (TAC) .
- Nitro-substituted analogs : Show moderate antimicrobial activity, though less potent than hydroxyl/methoxy variants .
Enzyme Inhibition
- Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate : Acts as a cholinesterase inhibitor (AChE/BuChE) with binding confirmed via molecular docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
